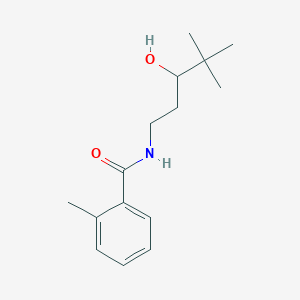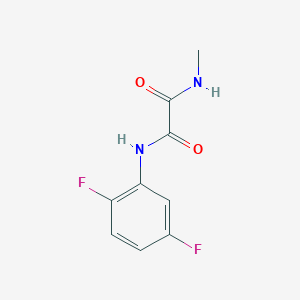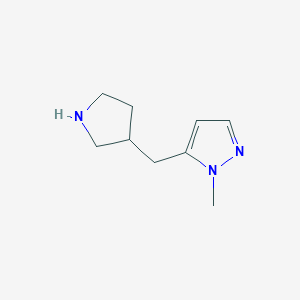
1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole” is a compound with the molecular weight of 165.24 . It is a liquid at room temperature .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3/c1-12-9(3-5-11-12)6-8-2-4-10-7-8/h3,5,8,10H,2,4,6-7H2,1H3 . This indicates that the compound has 9 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms.
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
Physical And Chemical Properties Analysis
As mentioned earlier, “1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole” is a liquid at room temperature .
科学的研究の応用
Synthesis and Structural Studies
The synthesis and characterization of pyrazole derivatives have been extensively explored due to their broad range of applications in pharmaceuticals and materials science. For instance, the synthesis and crystal structure of certain pyrazole derivatives have been detailed, showcasing their potential in the development of new materials and drugs. These compounds exhibit stable structures, making them suitable candidates for further chemical modifications and applications in various fields, including catalysis and as ligands in metal complex formations (Li-qun Shen et al., 2012).
Photochemistry and Photophysics
Studies on pyrazole derivatives reveal their unique photochemical properties, such as excited-state intramolecular proton transfer (ESIPT) and excited-state intermolecular double-proton transfer (ESDPT), highlighting their potential in the development of photofunctional materials. These properties are crucial for applications in optoelectronics and sensing technologies, where the manipulation of light at the molecular level is essential (V. Vetokhina et al., 2012).
Electronic and Photophysical Tuning
The synthesis of heteroleptic mononuclear cyclometalated complexes with pyrazole ligands demonstrates the role of the ancillary ligand in tuning electronic and emission properties. Such studies are vital for the development of materials with specific photophysical characteristics, applicable in light-emitting devices and as markers in biological labeling (Stefano Stagni et al., 2008).
Antiproliferative Agents
The exploration of pyrazole derivatives as antiproliferative agents against cancer cells underlines their potential in medicinal chemistry. Compounds exhibiting cytotoxic effects against breast cancer and leukemia cells highlight the importance of structural modification of pyrazoles for therapeutic applications. The ability to induce apoptosis in cancer cells makes these derivatives promising candidates for further development into anticancer drugs (H. Ananda et al., 2016).
Electroluminescence and OLED Applications
The design and discovery of specific pyrazole-containing PDE9A inhibitors, advancing into clinical trials, highlight the potential of pyrazole derivatives in treating cognitive disorders. The selective inhibition of PDE9A and its effects on elevating central cGMP levels demonstrate the therapeutic potential of these compounds in neurological conditions (P. Verhoest et al., 2012).
Safety and Hazards
将来の方向性
While the future directions for “1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole” are not specified in the retrieved documents, pyrazoles in general have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, it is likely that future research will continue to explore the synthesis and applications of pyrazoles, including “1-Methyl-5-(pyrrolidin-3-ylmethyl)pyrazole”.
特性
IUPAC Name |
1-methyl-5-(pyrrolidin-3-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(3-5-11-12)6-8-2-4-10-7-8/h3,5,8,10H,2,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCCMCSNBFLNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2609241.png)

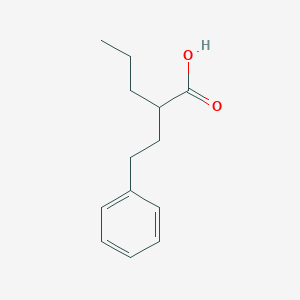

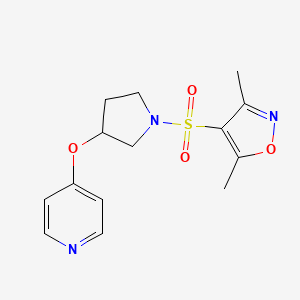
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2609250.png)
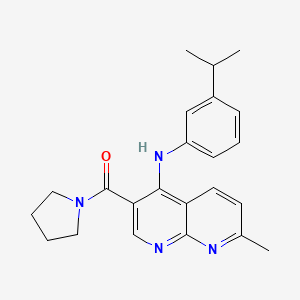
![N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609254.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609255.png)

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile](/img/structure/B2609258.png)

